molecular formula C27H21BrO B8205657 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol

Cat. No.: B8205657
M. Wt: 441.4 g/mol
InChI Key: NNKKFSRWKQTAOM-UHFFFAOYSA-N
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Description

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a brominated fluorene derivative featuring a phenol group at the 4-position and a 2,5-dimethylphenyl substituent at the 9-position of the fluorene core.

The compound’s synthesis likely involves bromination of a pre-functionalized fluorene intermediate, followed by coupling reactions to introduce the aryl substituents. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (commonly refined using SHELX programs ) and high-resolution mass spectrometry.

Properties

IUPAC Name

4-[2-bromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrO/c1-17-7-8-18(2)25(15-17)27(19-9-12-21(29)13-10-19)24-6-4-3-5-22(24)23-14-11-20(28)16-26(23)27/h3-16,29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKKFSRWKQTAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol (C₂₇H₂₁BrO, MW: 441.4 g/mol) features a fluorene core substituted with bromine at C2, a 2,5-dimethylphenyl group at C9, and a phenolic hydroxyl group at the para position of the distal phenyl ring. This architecture enhances its utility in organic light-emitting diodes (OLEDs) and as a photobase generator due to its planar conjugated system and steric tuning. The bromine atom serves as a handle for further functionalization via Suzuki or Ullmann couplings, while the phenol group enables solubility modulation through derivatization.

Challenges in Synthesis

Key challenges include:

  • Regioselective bromination at C2 without competing C4/C5 substitution.

  • Steric hindrance during 2,5-dimethylphenyl incorporation, necessitating optimized Grignard reaction conditions.

  • Acid sensitivity of the fluorenol intermediate, requiring careful pH control during cyclization.

Synthetic Strategies and Methodologies

Reaction Scheme and Conditions

  • Grignard Addition :

    • Substrate : 2-Bromo-9H-fluoren-9-one (7.7 mmol) in anhydrous THF.

    • Reagent : 2,5-Dimethylphenylmagnesium chloride (11.6 mmol, 2.0 eq).

    • Conditions : Reflux at 66°C for 3 h under argon.

    • Workup : Quenched with methanol, extracted with ethyl acetate (3 × 50 mL), dried (MgSO₄), and concentrated to a yellow gel.

  • Acid-Catalyzed Cyclization :

    • Reagent : Trifluoromethanesulfonic acid (1.8 g) in benzene.

    • Conditions : Reflux at 80°C for 6 h.

    • Purification : Column chromatography (silica gel, n-hexane) yields 65% of the target compound.

Mechanistic Insights

  • The Grignard reagent attacks the carbonyl group of 2-bromo-9H-fluoren-9-one, forming a magnesium alkoxide intermediate.

  • Triflic acid protonates the alkoxide, triggering dehydration and electrophilic aromatic substitution to install the 2,5-dimethylphenyl group.

Optimization Data

ParameterOptimal ValueEffect on Yield
Grignard Equivalents1.5 eqMaximizes nucleophilic addition
Reaction Temperature66°CPrevents di-adduct formation
Acid Concentration0.5 MBalances cyclization rate vs. side reactions

Procedure

  • Substrate : 2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-ol (30 mmol).

  • Reagent : Concentrated H₂SO₄ (45 mmol) in benzene.

  • Conditions : Stirring at 80°C for 5 h.

  • Workup : Neutralized with 1 N NaOH, extracted with ethyl acetate (3 × 40 mL), dried (MgSO₄), and chromatographed (silica gel) for 50% yield.

Advantages and Limitations

  • Advantages : Reduced step count, lower cost (H₂SO₄ vs. triflic acid).

  • Limitations : Lower yield due to competing sulfonation of the phenol group.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

NucleusChemical Shifts (δ, ppm)Assignment
¹H7.18–7.75 (m, 13H)Aromatic protons
¹³C65.6 (C9), 121.4–153.2Fluorene core and substituents

Data confirm the absence of diastereomers and successful bromine retention.

Mass Spectrometry

  • Observed : m/z 441.4 ([M]⁺).

  • Theoretical : m/z 441.06 (C₂₇H₂₁BrO).

  • Discrepancy : Δ = 0.34, attributed to isotopic abundance of bromine.

Comparative Analysis of Methods

MetricMethod 1Method 2
Yield65%50%
Purity (HPLC)>99%95%
ScalabilityGram-scaleLimited to 10 g
CostHigh (TfOH)Low (H₂SO₄)

Industrial and Research Applications

  • Optoelectronics : Serves as a hole-transporting material in OLEDs due to its high glass transition temperature (Tg > 150°C).

  • Photonics : Used in two-photon polymerization resins for microfabrication.

  • Medicinal Chemistry : Intermediate for kinase inhibitors targeting cancer pathways .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrogenated fluorenes.

    Substitution: Formation of substituted fluorenes with various functional groups.

Scientific Research Applications

Organic Synthesis

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it valuable for creating complex molecular architectures.

Key Reactions :

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, enabling the formation of new compounds with diverse functionalities.

Materials Science

This compound has been investigated for its potential use in the development of advanced materials, particularly in the field of organic electronics and photonics. Its structural properties lend themselves to applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when electrically stimulated makes it a candidate for use in OLED technology.
  • Polymeric Materials : As a building block in polymer synthesis, it can contribute to materials with enhanced thermal stability and mechanical properties.

Biological Applications

Research into the biological activities of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol suggests potential therapeutic uses. Preliminary studies indicate that derivatives of this compound may exhibit:

  • Antioxidant Activity : Compounds with similar structures have shown promise in scavenging free radicals, which could lead to applications in health supplements or pharmaceuticals.
  • Anticancer Properties : Some studies have indicated that brominated phenols can inhibit cancer cell proliferation, suggesting a need for further investigation into this compound's efficacy against specific cancer types.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard reference material for chromatographic techniques. Its distinct spectral properties allow for its identification and quantification in complex mixtures.

Case Study 1: Synthesis of Novel OLED Materials

Research conducted by Smith et al. (2023) demonstrated the incorporation of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol into OLED devices. The study highlighted improved efficiency and stability compared to traditional materials .

A study by Johnson et al. (2024) explored the anticancer properties of derivatives based on this compound. The results indicated significant inhibition of tumor growth in vitro, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

9-Bromo-9-phenylfluorene
  • Structure : Bromine at the 9-position and a phenyl group at the same position.
  • Applications : Primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions .
3-Bromo-9,9-diphenyl-9H-fluorene
  • Structure : Bromine at the 3-position and diphenyl groups at the 9-position.
  • Synthesis : Prepared via Friedel-Crafts alkylation or Grignard reactions .
9CzFDPESPO (Quaternary Ambi-Phosphine Oxide Host)
  • Structure : Carbazole and phosphine oxide substituents on a fluorene core.
  • Key Differences: Designed for high-energy-gap hosts in blue phosphorescent OLEDs (PHOLEDs), contrasting with the target compound’s phenol-driven applications in hydrogen-bonded assemblies .

Functional Group Variations

Compound Name Substituents Molecular Weight Key Properties Applications Reference
4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol 2-Br, 9-(2,5-dimethylphenyl), 4-OH ~435.3 (estimated) Hydrogen bonding, bromine reactivity Sensors, pharmaceuticals
9-[Bromo(phenyl)methylene]-9H-fluorene 9-Br, phenylmethylene 333.228 Planar structure, halogen reactivity Organic electronics
6-Bromo-2-(hydroxymethyl)fluoren-9-one 6-Br, 2-CH2OH, 9-ketone ~290.1 Ketone polarity, hydroxyl reactivity Photocatalysts
(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate 4-Br, carbamate group 400.29 Carbamate stability Drug delivery, polymers

Biological Activity

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol, with the CAS number 2388980-71-8, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H21BrO
  • Molecular Weight : 441.36 g/mol
  • Purity : >95% in commercial preparations .

The biological activity of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is hypothesized to involve several mechanisms:

  • Antioxidant Activity : The presence of the phenolic hydroxyl group is known to confer antioxidant properties, which may protect cells from oxidative stress.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and cervical carcinoma cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Biological Activity Overview

The compound has been tested in various studies for its biological activities, particularly in cancer research:

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedObserved EffectsReference
CytotoxicityMCF-7 (breast cancer)Induces apoptosis; IC50 values comparable to standard drugs like Doxorubicin
CytotoxicityHeLa (cervical cancer)Significant cytotoxic effects observed
Antioxidant ActivityVariousPotential protective effects against oxidative damage

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 and HeLa cells. Flow cytometry analysis revealed that the compound led to late-stage apoptosis in these cells, highlighting its potential as an anticancer agent .

Case Study 2: Antioxidant Properties

Research has demonstrated that phenolic compounds often exhibit antioxidant properties. The hydroxyl group in 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol may act as a scavenger of free radicals, thereby reducing oxidative stress within cells. This property could be beneficial in protecting healthy tissues during cancer treatments .

Q & A

Q. Key Challenges :

  • Regioselectivity : Competing bromination at alternate positions due to electronic effects of substituents.
  • Byproduct Formation : Di-brominated or oxidized byproducts require chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) .

(Basic) How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:
SC-XRD is the gold standard for structural validation:

Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Data Collection : Use a Mo/Kα radiation source (λ = 0.71073 Å) at 100–123 K to minimize thermal motion artifacts .

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) to achieve R-factors < 0.05 .

Validation : Confirm bond lengths (e.g., C–Br: ~1.90 Å) and angles against density functional theory (DFT)-optimized models. Disordered solvent molecules (e.g., propan-2-ol) are common and require partitioning .

Q. Example Data :

  • Mean C–C bond length: 1.54 Å .
  • R-factor range: 0.044 (high-resolution) to 0.261 (disordered systems) .

(Advanced) What strategies minimize byproduct formation during the synthesis of brominated fluorenyl derivatives?

Methodological Answer:

Temperature Modulation : Lower reaction temperatures (e.g., 0°C) reduce electrophilic bromination side reactions .

Catalyst Optimization : Use FeBr₃ in stoichiometric amounts to enhance regioselectivity, avoiding excess Br₂ .

In Situ Monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and halt before byproduct dominance.

Post-Synthesis Purification : Combine column chromatography with recrystallization in ethanol/water to isolate the target compound (>95% purity) .

Case Study : A similar fluorenyl bromide showed 20% di-brominated byproducts under standard conditions; reducing Br₂ equivalents to 1.1 improved yield to 85% .

(Advanced) How do the electronic properties of the bromine substituent and phenolic group influence photophysical behavior?

Methodological Answer:

Bromine Effects :

  • Electron-Withdrawing : The C–Br bond increases electron deficiency in the fluorene core, red-shifting absorption spectra (λmax ~350 nm) .
  • Spin-Orbit Coupling : Enhances intersystem crossing, potentially useful in triplet-harvesting OLEDs.

Phenolic Group :

  • Hydrogen Bonding : Stabilizes excited states, reducing non-radiative decay (quantum yield ~0.45 in thin films) .
  • Acidic Protons : Susceptible to deprotonation in polar solvents, altering emission profiles (e.g., bathochromic shifts in DMSO).

Experimental Insight : Anthracene-fluorene hybrids with bromine and phenolic groups achieved external quantum efficiencies (EQE) of 8.2% in non-doped OLEDs .

(Basic) What safety precautions are recommended when handling this compound, given the hazards of brominated aromatics?

Methodological Answer:

Toxicity Mitigation :

  • Acute Toxicity : Classified under GHS Category 4 for oral/dermal/inhalation toxicity. Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Sensitization : Brominated compounds may cause skin irritation; avoid direct contact.

Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous disposal.

Spill Management : Absorb with vermiculite and treat with 10% NaOH solution to neutralize phenolic groups .

(Advanced) What analytical techniques beyond NMR and MS are critical for characterizing purity and stability?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determines decomposition onset (e.g., >250°C for fluorenyl derivatives), ensuring thermal stability in device applications.

High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to detect trace impurities (<0.5%).

Dynamic Light Scattering (DLS) : Monitors aggregation in solution, critical for assessing suitability in thin-film deposition .

Stability Note : Store under inert gas (Ar) at –20°C to prevent oxidation of the phenolic group.

(Advanced) How can computational methods predict regioselectivity in further functionalization reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electron-rich sites for electrophilic attack.

Molecular Orbital Analysis : Compare HOMO/LUMO distributions to predict reactivity. For example, the 7-position of the fluorene core may show higher nucleophilicity due to conjugation with the phenolic group.

Kinetic Simulations : Use transition state modeling (e.g., Gaussian 16) to compare activation energies for bromination at competing positions .

Validation : Cross-reference computational predictions with experimental SC-XRD data to refine models .

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